

Technical Guide: Physicochemical Characteristics of 2-Ethyl-1,3-benzothiazol-6-amine

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Compound of Interest

Compound Name: 2-Ethyl-1,3-benzothiazol-6-amine

Cat. No.: B042387

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Disclaimer: Publicly available scientific data specifically for **2-Ethyl-1,3-benzothiazol-6-amine** is limited. This guide summarizes the available information for a closely related isomer, 6-Ethyl-1,3-benzothiazol-2-amine, to provide pertinent physicochemical insights for researchers, scientists, and drug development professionals. All data presented below pertains to this isomer unless otherwise specified.

Core Physical and Chemical Properties

The physical and chemical properties of 6-Ethyl-1,3-benzothiazol-2-amine are crucial for its handling, formulation, and application in research and development. A summary of its key characteristics is provided in the table below.

Property	Value	Source
CAS Number	21224-16-8	[1]
Molecular Formula	C9H10N2S	[2]
Molecular Weight	178.25 g/mol	[2]
Boiling Point	No data available	[2]
Storage	Keep in dark place, inert atmosphere, room temperature	[2]
SMILES Code	<chem>NC1=NC2=CC=C(CC)C=C2S1</chem>	[2]

Hazard and Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 6-Ethyl-1,3-benzothiazol-2-amine is associated with the following hazard statements:

- H302: Harmful if swallowed
- H312: Harmful in contact with skin
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H332: Harmful if inhaled
- H335: May cause respiratory irritation

The signal word for this compound is "Warning".[2]

Experimental Protocols: Synthesis of 2-Aminobenzothiazole Derivatives

While a specific protocol for the synthesis of **2-Ethyl-1,3-benzothiazol-6-amine** is not available, a general method for the synthesis of substituted 2-aminobenzothiazoles involves

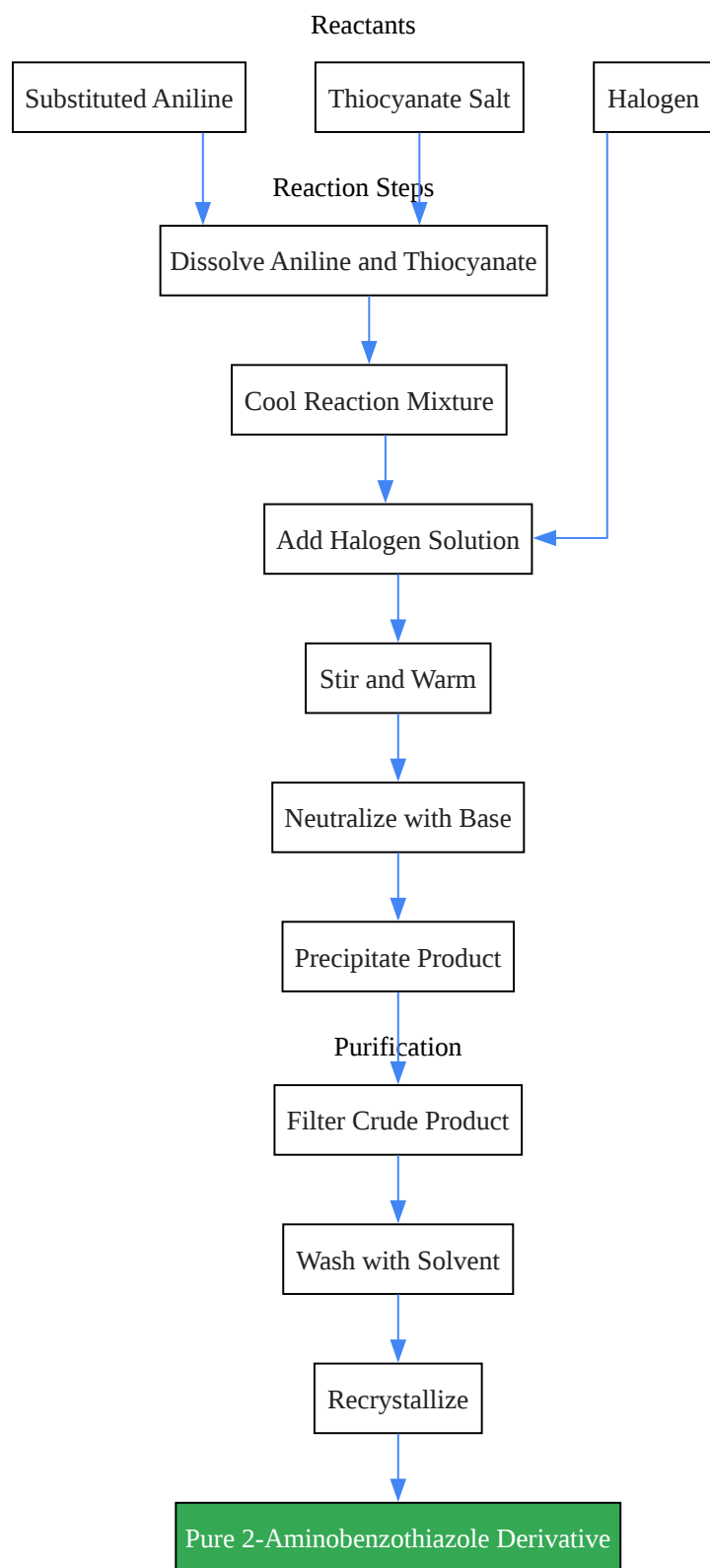
the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen. This process, known as the Hugershoff reaction, is a cornerstone for creating the 2-aminobenzothiazole scaffold.

A general procedure is as follows:

- The appropriately substituted aniline is dissolved in a suitable solvent, typically a polar protic solvent like acetic acid.
- A thiocyanate salt, such as potassium thiocyanate or ammonium thiocyanate, is added to the solution.
- The mixture is cooled, and a halogen, most commonly bromine, dissolved in the same solvent, is added dropwise.
- The reaction is typically stirred at a low temperature and then allowed to warm to room temperature.
- The reaction mixture is then neutralized with a base, such as ammonia, to precipitate the 2-aminobenzothiazole product.
- The crude product is collected by filtration, washed, and purified by recrystallization from an appropriate solvent.

Researchers can adapt this general protocol for the synthesis of **2-Ethyl-1,3-benzothiazol-6-amine** by starting with 4-ethylaniline.

Below is a logical workflow for this generalized synthesis.



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Caption: Generalized workflow for the synthesis of 2-aminobenzothiazole derivatives.

Signaling Pathways and Biological Activity

There is no specific information available in the searched literature regarding the signaling pathways or detailed biological activities of **2-Ethyl-1,3-benzothiazol-6-amine** or its close isomer 6-Ethyl-1,3-benzothiazol-2-amine. The broader class of 2-aminobenzothiazoles has been investigated for a wide range of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties. The specific biological profile of **2-Ethyl-1,3-benzothiazol-6-amine** would require dedicated experimental investigation.

Due to the lack of specific data on signaling pathways for this compound, a corresponding diagram cannot be generated at this time. Researchers are encouraged to perform their own bioassays to determine the biological effects of this novel compound.

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References

- 1. 21224-16-8|6-Ethyl-1,3-benzothiazol-2-amine|BLD Pharm [bldpharm.com]
- 2. derpharmachemica.com [derpharmachemica.com]
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